2-Amino-3-methylpentanethioamide
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Overview
Description
2-Amino-3-methylpentanethioamide is an organic compound with the molecular formula C6H14N2S It is a derivative of pentanethioamide, where an amino group is attached to the second carbon and a methyl group to the third carbon of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methylpentanethioamide typically involves the reaction of 3-methylpentanenitrile with hydrogen sulfide in the presence of a catalyst to form the corresponding thioamide. The reaction conditions often include elevated temperatures and pressures to facilitate the conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of green chemistry principles, such as electrosynthesis, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-methylpentanethioamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioamide group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to activate the amino group for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thioamides depending on the nucleophile used
Scientific Research Applications
2-Amino-3-methylpentanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in metal complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of 2-Amino-3-methylpentanethioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with metalloproteinases and other enzymes involved in cellular metabolism .
Comparison with Similar Compounds
2-Amino-3-methylpentanoic acid: A branched-chain amino acid with similar structural features but different functional groups.
2-Amino-3-methylhexanoic acid: Another amino acid with an extended carbon chain.
Thioacetamide: A simpler thioamide with a similar functional group but a different carbon skeleton.
Uniqueness: 2-Amino-3-methylpentanethioamide is unique due to its specific combination of an amino group, a methyl group, and a thioamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H14N2S |
---|---|
Molecular Weight |
146.26 g/mol |
IUPAC Name |
2-amino-3-methylpentanethioamide |
InChI |
InChI=1S/C6H14N2S/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9) |
InChI Key |
DFUMDMTWBBZRCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=S)N)N |
Origin of Product |
United States |
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